molecular formula C8H7IO2 B145825 2-Iodophenylacetic acid CAS No. 18698-96-9

2-Iodophenylacetic acid

Cat. No. B145825
CAS RN: 18698-96-9
M. Wt: 262.04 g/mol
InChI Key: IUHXGZHKSYYDIL-UHFFFAOYSA-N
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Description

2-Iodophenylacetic acid is a chemical compound that is related to phenylacetic acid with an iodine substituent at the ortho position. It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of the iodine atom makes it a versatile building block for further chemical transformations due to its reactivity.

Synthesis Analysis

The synthesis of derivatives of 2-iodophenylacetic acid has been explored in several studies. For instance, the preparation of substituted 2-aminophenylacetic acid derivatives has been reported, which involved testing for anti-inflammatory activity and prostaglandin synthetase inhibition . Another study introduced the [1-cyano-2-(2-iodophenyl)]ethylidene group as an acetal-protecting group for carbohydrate thioglycoside donors, showcasing the compound's utility in carbohydrate chemistry . Additionally, 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives were efficiently reacted with terminal alkynes to yield (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives, demonstrating the compound's application in the synthesis of isobenzofuran derivatives .

Molecular Structure Analysis

The molecular structure of 2-iodophenylacetic acid derivatives can be complex and is often determined using X-ray crystallography. For example, the crystal structure of 2'-iodobiphenyl-4-carboxylic acid, a related compound, was determined to consist of centrosymmetrical hydrogen-bonded dimers with specific angles between the phenyl rings and the carboxyl group .

Chemical Reactions Analysis

2-Iodophenylacetic acid derivatives undergo various chemical reactions. The introduction of the amino group in 2-aminomethylphenylacetic acid, an intermediate of Ceforanide, was achieved by protecting it with a tert-butyloxycarbonyl (BOC) group, indicating the compound's role in the synthesis of antibiotics . Furthermore, the condensation of 4-aminophenylacetic acid with phthalic anhydride led to the synthesis of derivatives with antimicrobial activity, highlighting the potential pharmaceutical applications of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodophenylacetic acid derivatives can be characterized using various spectroscopic techniques. Vibrational spectroscopic studies, including FT-IR and FT-Raman, have been conducted on 2-methylphenylacetic acid (MPA), a related compound, to analyze theoretical values and non-linear optical properties . Additionally, the molecular electrostatic potential (MEP) analysis was used to identify reactive sites for electrophilic and nucleophilic attacks, and the natural bond orbital (NBO) analysis provided insights into the stability of the molecule .

Scientific Research Applications

  • Radiopharmaceutical Development :

    • 4-Iodophenylacetic acid, radiolabeled with 131I, shows potential as a radiopharmaceutical equivalent due to its anti-proliferative and anti-differentiating effects in malignancies and tumors (Szűcs et al., 2011).
    • Preliminary investigations into 131I-radiolabeled 4-iodophenylacetic acid reveal fast excretion from organs via the kidney and potential for increased tumor uptake at later time points, warranting further investigation (Zeevaart et al., 2012).
  • Protein Structure Studies :

    • Genetically encoding unnatural amino acids like p-iodo-L-phenylalanine (iodoPhe) in Escherichia coli and yeast can facilitate structural studies of proteins, as demonstrated with a T4 lysozyme mutant (Xie et al., 2004).
  • Chemical Synthesis and Functionalization :

    • Pd(II)-catalyzed ortho-C-H iodination reactions of phenylacetic acid substrates using recyclable PdI2 have been achieved, demonstrating the potential for facile drug functionalization and synthesis (Mei et al., 2010).
    • The synthesis of 4-aminophenylacetic acid derivatives with antimicrobial activity shows the potential of these compounds in medicinal chemistry (Bedair et al., 2006).
  • Biosynthesis and Enzymatic Studies :

    • Unnatural amino acids, like those containing iodophenyl groups, can replace phenylalanine in bacterial proteins for diverse applications, including metal coordination and photoaffinity labeling (Kirshenbaum et al., 2002).
    • The iodide-catalyzed reduction of mandelic acids for the synthesis of phenylacetic acids offers a convenient and scalable method in organic chemistry (Milne et al., 2011).
  • Pharmacological and Bioimaging Applications :

    • Novel iodinated resiniferatoxin derivatives synthesized from 4-acetoxy-3-methoxyphenylacetic acid and resiniferinol-ortho-phenylacetate exhibit high affinity binding for the human vanilloid VR1 receptor, functioning as partial agonists (McDonnell et al., 2002).

Safety And Hazards

2-Iodophenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The target organs are the respiratory system .

properties

IUPAC Name

2-(2-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHXGZHKSYYDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381620
Record name 2-Iodophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodophenylacetic acid

CAS RN

18698-96-9
Record name 2-Iodophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodophenylacetic acid
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Synthesis routes and methods I

Procedure details

A solution of 2-(2-iodophenyl)acetonitrile (2.82 g) in a mixture of 1:1 (v/v) ethanol/water (70 ml) was treated with sodium hydroxide (2.4 g) and stirred at reflux for 4 hours. The resultant solution was cooled to ambient temperature, concentrated to 30 ml, diluted with water (100 ml) and washed with ethyl acetate (2×100 ml). The organic layers were combined and extracted with 2M aqueous sodium hydroxide solution (100 ml). The aqueous layer was acidified to pH 1 with concentrated hydrochloric acid and filtered. The solid collected was washed with water and vacuum dried to give 2-(2-iodophenyl)acetic acid (1.45 g) as a solid, m.p. 110-113° C.; microanalysis; found: C, 36.9; H; 2.7%; C8H7IO2 requires: C, 36.7; H, 2.7%; NMR: 3.7(2H, s), 7.0(1H, m), 7.4(2H, m), 7.8(2H, d); 12.5(1H, br s).
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2.82 g
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2.4 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
Y Zheng, PD Stevens, Y Gao - The Journal of Organic Chemistry, 2006 - ACS Publications
… resin-supported 2-iodophenylacetic acid and phenylboronic … Resins (1.2 g) loaded with 2-iodophenylacetic acid were … -phase Suzuki reactions of 2-iodophenylacetic acid (on resins) …
Number of citations: 164 pubs.acs.org
K Šindelář, J Metyšová, M Protiva - Collection of Czechoslovak …, 1972 - cccc.uochb.cas.cz
… A synthesis of dibenzo[b,f]thiepin derivatives using 2-iodophenylacetic acid (X) as the precursor of the A ring is described. Condensation of this acid with potassium salts of 4-…
Number of citations: 5 cccc.uochb.cas.cz
D Cuffaro, F D'Andrea, A Mezzetta… - … Chemistry Letters and …, 2020 - Taylor & Francis
… Reaction between 2-iodophenylacetic acid and 4-bromothiophenol was performed at 120C (conventional heating) using CuI as catalyst and [BMIM]Br as solvent, quenching the …
Number of citations: 4 www.tandfonline.com
SM Kupchan, RM Kanojia - Tetrahedron Letters, 1966 - Elsevier
… Condensation of phenethylamine (I) with the acid chloride (II) prepared from 2-iodophenylacetic acid (5) gave N-(p-phenethyl)-2-iodophenylacetamide (III, mp 124-125’, h $: fi’ 2.90 CL (…
Number of citations: 4 www.sciencedirect.com
P Hamel, M Girard, NN Tsou - Journal of heterocyclic chemistry, 1999 - Wiley Online Library
… A mixture of 1.49 g of 3-mercaptoindole [3] (10 mmoles), 2.49 g of 2-iodophenylacetic acid (9.5 mmoles), 794 mg of copper powder (12.5 mmoles), 6 ml of 8AÍ aqueous potassiun …
Number of citations: 14 onlinelibrary.wiley.com
G Rodríguez, L Castedo, D Domínguez… - The Journal of …, 1999 - ACS Publications
… Preparation of 2-Iodophenylacetic Acid. A stirred solution of 2-… 1.93 g of 2-iodophenylacetic acid 7 (87%) as colorless plates. … A solution of 2-iodophenylacetic acid (2.44 g, 9.30 mmol) …
Number of citations: 26 pubs.acs.org
MP Pavan, M Chakravarty, KC Kumara Swamy - 2009 - Wiley Online Library
… In an attempt to check the feasibility of forming seven-membered rings, we treated 1c and 2b with 2-iodophenylacetic acid in the presence of Pd(OAc) 2 /PPh 3 /NEt 3 /CH 3 CN. These …
X Zhong, J Luo, W Zhou, Q Cai - Advanced Synthesis & …, 2021 - Wiley Online Library
… Van der Eycken's palladium catalyst, 12 the attempt to expand isoindolinone to isoquinolinone ring by using 2-iodophenylacetic acid as substrate was unsuccessful and no product was …
Number of citations: 5 onlinelibrary.wiley.com
F Kienzle, EC Taylor - The Journal of Organic Chemistry, 1970 - ACS Publications
The photodecomposition of aromatic iodo compounds has long been known, but only recently has this process been used for synthetic purposes. Thus, photolysis of aromatic iodides …
Number of citations: 10 pubs.acs.org
E Erbing, A Sanz-Marco, A Vázquez-Romero… - ACS …, 2018 - ACS Publications
… Alcohols, ethers, esters, carboxylic acids (phenylacetic acid under the optimal reaction conditions gave only 10% yield of 2-iodophenylacetic acid; the low ability of the CH 2 CO 2 H …
Number of citations: 48 pubs.acs.org

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